molecular formula C8H8BrClOS B14035534 (3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane

(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B14035534
M. Wt: 267.57 g/mol
InChI Key: CLBLACFNLYACSY-UHFFFAOYSA-N
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Description

(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of bromine, chlorine, methoxy, and methylsulfane groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence the compound’s reactivity and binding affinity to these targets. The methylsulfane group may also play a role in modulating the compound’s overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of bromine, chlorine, methoxy, and methylsulfane groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.

Properties

Molecular Formula

C8H8BrClOS

Molecular Weight

267.57 g/mol

IUPAC Name

1-bromo-4-chloro-2-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrClOS/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3

InChI Key

CLBLACFNLYACSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1SC)Cl)Br

Origin of Product

United States

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